Nonoxynol-9

Beschreibung

Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.

Eigenschaften

IUPAC Name |

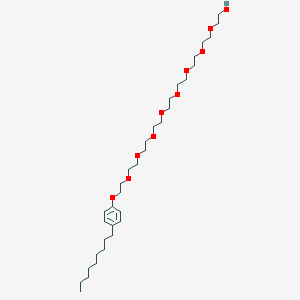

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWNMEQMRUMQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858720 | |

| Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, YELLOW LIQUID. | |

| Record name | Nonoxynol-9 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONOXYNOL-9 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

250 °C | |

| Record name | NONOXYNOL-9 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

197 °C (closed cup), 197 °C c.c. | |

| Record name | Nonoxynol-9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONOXYNOL-9 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, ethanol, ehtylene glycol, ethylene dichloride, xylene, corn oil. Insolulble in Stoddard solvent, deodorized kerosene, low viscosity white mineral oil., Solubility in water: moderate | |

| Record name | Nonoxynol-9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONOXYNOL-9 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

For Igepol CO-630: 1.06 at 25 °C/4 °C | |

| Record name | Nonoxynol-9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Relative vapor density (air = 1): >1 | |

| Record name | NONOXYNOL-9 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Almost colorless liquid | |

CAS No. |

14409-72-4, 26571-11-9, 26027-38-3 | |

| Record name | Nonaethylene glycol p-nonylphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14409-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxynol-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026571119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonoxynol-9 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nonoxynol-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(nonylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26-(nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(4-nonylphenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonoxynol-9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonoxynol-9 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONOXYNOL-9 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

6 °C | |

| Record name | NONOXYNOL-9 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Early In Vitro Spermicidal Activity of Nonoxynol-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies on the spermicidal activity of Nonoxynol-9 (N-9). It is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational methodologies used to evaluate this widely utilized surfactant-based spermicide. This document details the fundamental mechanism of action, experimental protocols from seminal studies, and quantitative data on its efficacy.

Executive Summary

This compound is a non-ionic surfactant that has been a primary active ingredient in spermicidal contraceptives for several decades.[1] Its efficacy stems from its ability to disrupt the cellular membranes of spermatozoa, leading to their immobilization and death.[1][2] Early in vitro research was pivotal in establishing the concentrations and exposure times necessary for effective spermicidal action. These studies primarily relied on direct observation of sperm motility and viability following exposure to N-9, employing techniques such as the Sander-Cramer test and various microscopic assessments. The collective findings from this foundational research confirmed that N-9's spermicidal effect is a rapid, direct physicochemical action on the sperm's plasma membrane, rather than a complex, receptor-mediated signaling pathway.

Mechanism of Action

The primary spermicidal action of this compound is the disruption of the sperm cell's plasma membrane.[3] As a non-ionic surfactant, N-9 molecules insert themselves into the lipid bilayer of the sperm membrane.[2] This insertion alters the membrane's fluidity and permeability, leading to a loss of structural integrity.[2] The compromised membrane allows for the leakage of essential intracellular components, ultimately resulting in cell death.[2]

Ultrastructural studies using transmission and scanning electron microscopy have provided visual evidence of this mechanism. These studies revealed significant damage to the sperm's surface, including the acrosomal, neck, and midpiece membranes, even at low concentrations and after short exposure times.[4][5] Specifically, researchers observed the removal of the plasma and acrosomal membranes, swelling and breaks in the nuclear membrane, and damage to the mitochondria, including the destruction of their cristae.[4]

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative data from various early in vitro studies on the spermicidal activity of this compound. These studies utilized different methodologies to assess the efficacy of N-9, resulting in a range of effective concentrations.

Table 1: Minimum Effective Concentrations for Sperm Immobilization

| Test Method | Species | Minimum Effective Concentration (MEC) / EC100 | Exposure Time | Reference |

| Modified Sander-Cramer Test | Human | 500 µg/mL | < 30 seconds | [6] |

| Modified Sander-Cramer Test | Human | 165-166 µg/mL (as PVP/N-9) | 20 seconds | [7] |

| Direct Observation | Human | 268 µg/mL | 1 minute | [8] |

| Direct Observation | Boar | 1-10 µg/mL | 1 minute | [9] |

Table 2: Inhibitory Concentrations (IC50) for Sperm Motility

| Test Method | Species | IC50 | Reference |

| Transmembrane Migration Method | Human | 0.156 mg/mL (156 µg/mL) | [10] |

| Dose-Response Curves | Human | 144.5 µg/mL | [11] |

| Dose-Response Curves with 0.1% EDTA | Human | 66.4 µg/mL | [11] |

Table 3: Concentrations Causing Ultrastructural Damage

| Microscopic Method | Species | Concentration | Exposure Time | Observed Effects | Reference |

| Transmission Electron Microscopy (TEM) | Human | 0.05% and 1.25% | 10 minutes | Removal of plasma and acrosomal membranes; mitochondrial damage. | [4] |

| Scanning Electron Microscopy (SEM) | Human | 0.05% | 5 minutes | Loosening and detachment of acrosomal, neck, and midpiece membranes. | [5] |

Experimental Protocols

Modified Sander-Cramer Test

The Sander-Cramer test is a classic method for evaluating the efficacy of spermicidal agents. The modified version of this test was frequently used in early in vitro studies of this compound.

Objective: To determine the minimum concentration of a spermicidal agent required to immobilize all sperm within a specified time.

Materials:

-

This compound solutions of varying concentrations (e.g., serially diluted from 1.0% to 0.001%).[6]

-

Freshly collected human semen.

-

Physiological saline or other appropriate buffer.

-

Microscope slides and coverslips.

-

Vortex mixer.

-

Microscope.

Procedure:

-

Prepare serial dilutions of this compound in physiological saline.

-

In a test tube, add a specific volume of the this compound solution (e.g., 0.25 mL).[6]

-

To this, add a smaller volume of fresh semen (e.g., 0.05 mL).[6]

-

Immediately vortex the mixture at a low speed for a brief period (e.g., 10 seconds).[6]

-

A small aliquot of the mixture is then placed on a microscope slide with a coverslip.

-

The slide is examined under a microscope to assess sperm motility.

-

The endpoint is the lowest concentration of this compound that results in the complete immobilization of all sperm within a defined timeframe (typically 20-30 seconds).[6][7]

Electron Microscopy of Spermatozoa

Objective: To visualize the ultrastructural changes in sperm after exposure to this compound.

Materials:

-

This compound solutions.

-

Pooled human semen.

-

Saline (as control).

-

Incubator.

-

Centrifuge.

-

Reagents for fixing, dehydrating, and embedding samples for electron microscopy.

-

Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM).

Procedure:

-

Pooled human semen is mixed with a this compound solution to achieve a final desired concentration (e.g., 0.05% or 1.25%). A control sample is prepared with saline.[4]

-

The mixtures are incubated at 37°C for a specified duration (e.g., 5-10 minutes).[4][5]

-

Following incubation, the sperm are pelleted by centrifugation and washed.

-

The sperm pellet is then processed for electron microscopy, which includes fixation, dehydration, and embedding in resin.

-

Thin sections of the embedded samples are cut for TEM, or the prepared samples are mounted for SEM.

-

The samples are then examined under the electron microscope to observe any ultrastructural alterations to the sperm head, midpiece, and tail, with particular attention to the plasma membrane, acrosome, and mitochondria.[4]

Conclusion

The early in vitro studies of this compound were crucial in establishing its efficacy and mechanism of action as a spermicidal agent. Through methodologies like the Sander-Cramer test and electron microscopy, researchers demonstrated that N-9 rapidly immobilizes and kills sperm by disrupting their cellular membranes. The quantitative data generated from these studies provided the basis for the formulation of effective spermicidal contraceptives. This foundational research continues to be relevant for the development and evaluation of new non-hormonal contraceptive agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrastructure of human spermatozoa in the presence of the spermicide nonoxinol-9 and a vaginal contraceptive containing nonoxinol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scanning electron microscopy of human spermatozoa after incubation with the spermicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparative spermicidal performance of iodinated and non-iodinated contraceptive formulations of this compound co-precipitated with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound and chlorhexidine on HIV and sperm in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative effects of (+)-propranolol and this compound on human sperm motility in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative in vitro spermicidal activity of chelating agents and synergistic effect with this compound on human sperm functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

The Detergent Effect: A Technical Guide to Nonoxynol-9's Impact on Epithelial Cell Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonoxynol-9 (N-9) is a non-ionic surfactant widely known for its spermicidal properties. However, its application has been associated with significant concerns regarding its effects on epithelial cell integrity. This technical guide provides an in-depth analysis of the mechanisms by which N-9 disrupts epithelial barriers, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. Understanding these effects is crucial for the development of safer and more effective topical microbicides and other drug formulations intended for mucosal application.

Core Mechanism of Action

As a surfactant, this compound's primary mode of action involves the disruption of lipid bilayers.[1] This detergent-like activity is not specific to sperm cells but also affects the plasma membranes of epithelial cells, leading to a cascade of events that compromise tissue integrity. The consequences of this disruption range from increased membrane permeability and loss of barrier function to inflammation and programmed cell death.

Quantitative Analysis of Epithelial Disruption

The detrimental effects of this compound on epithelial cells are both dose- and time-dependent. The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of N-9's impact on cell viability, membrane integrity, and barrier function.

Table 1: Effect of this compound on Epithelial Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

| Cell Line | N-9 Concentration (%) | Exposure Time | Cell Viability (% of Control) | Cytotoxicity Concentration (CC50) (%) |

| VK2/E6E7 (Vaginal) | 0.0002 | 48 h | - | 0.0002 |

| HeLa (Cervical) | 0.0008 | 48 h | - | 0.0008 |

| SupT1 (T-cell) | 0.0078 | 10 min | - | ~0.0078 |

| SupT1 (T-cell) | 0.0078 | 2 h | - | ~0.0078 |

| SupT1 (T-cell) | - | 8 h | More sensitive than SDS | - |

| SupT1 (T-cell) | 0.0008 | 48 h | - | 0.0008 |

| U-937 (Monocytic) | 0.0006 | 48 h | - | 0.0006 |

Data compiled from multiple sources.

Table 2: Effect of this compound on Epithelial Cell Membrane Integrity (LDH Release Assay)

The lactate dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, which is an indicator of plasma membrane damage.

| Cell Line | N-9 Concentration | Exposure Time | LDH Release (Fold Increase) |

| EpiVaginal™ | 1% | 3 h | > 34 |

| EpiVaginal™ | 1% | 6 h | > 20 |

Data indicates a significant increase in LDH release, demonstrating membrane damage.

Table 3: Effect of this compound on Epithelial Barrier Function (Transepithelial Electrical Resistance - TEER)

TEER measurement is a non-invasive method to assess the integrity of tight junction dynamics in a confluent monolayer of epithelial cells. A decrease in TEER indicates a loss of barrier function.

| Cell Model | N-9 Treatment | Observation |

| HEC1A (Endometrial) | Single 18-hour exposure | Marked and rapid drop in TEER |

| HEC1A (Endometrial) | Daily 2-hour exposures | Marked and rapid drop in TEER |

| EpiVaginal™ | Single application | TEER reduced to <60% of control |

Studies consistently show that N-9 causes a significant and rapid decrease in TEER, indicating a disruption of the epithelial barrier.[1]

Signaling Pathways Activated by this compound

The disruption of the epithelial barrier by this compound triggers complex cellular responses, including inflammatory and apoptotic pathways.

Inflammatory Response: The NF-κB and COX-2 Pathways

Exposure to N-9 initiates a robust inflammatory cascade in vaginal epithelial cells.[2] This response is primarily mediated by the activation of the transcription factor NF-κB.

This activation leads to the upregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation.[2]

Apoptotic Response: Caspase-Mediated Cell Death

In addition to inflammation, N-9 can induce programmed cell death, or apoptosis, in epithelial cells.[3] Studies on endometrial explants have shown that N-9 triggers both caspase-dependent and -independent apoptotic pathways. The caspase-dependent pathway involves the activation of initiator and effector caspases, leading to the execution of apoptosis.

Experimental Protocols

Accurate assessment of this compound's effects on epithelial integrity relies on standardized experimental procedures. The following are detailed methodologies for key assays.

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To measure the integrity of the epithelial barrier.

Materials:

-

Epithelial cells cultured on permeable supports (e.g., Transwell® inserts)

-

Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

-

Sterile PBS

Protocol:

-

Equilibrate the cell culture plate and the EVOM electrodes to room temperature.

-

Sterilize the electrodes by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.

-

Rinse the electrodes with sterile PBS.

-

Carefully place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell insert, ensuring the electrodes do not touch the cell monolayer.

-

Record the resistance reading in ohms (Ω).

-

Measure the resistance of a blank Transwell insert (without cells) containing medium to determine the background resistance.

-

Calculate the TEER value (in Ω·cm²) by subtracting the background resistance from the sample resistance and multiplying by the surface area of the Transwell insert.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell membrane damage.

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

-

Cell culture supernatant from N-9 treated and control cells

Protocol:

-

Culture epithelial cells in a 96-well plate and treat with various concentrations of this compound for the desired time.

-

Prepare controls: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

-

Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well according to the kit manufacturer's instructions.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).

-

Add the stop solution provided in the kit to each well.

-

Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100).

MTT Cell Viability Assay

Objective: To assess the metabolic activity of cells as an indicator of viability.

Materials:

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a specialized buffer)

-

Microplate reader

Protocol:

-

Plate epithelial cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for the desired duration.

-

After treatment, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion and Implications

The data and methodologies presented in this guide unequivocally demonstrate that this compound has a significant and detrimental effect on epithelial cell integrity. Its surfactant nature leads to membrane disruption, loss of barrier function, induction of inflammatory responses, and ultimately, cell death through apoptosis. These findings have critical implications for the development of topical drug formulations, highlighting the necessity for thorough preclinical safety assessments that include a comprehensive evaluation of epithelial toxicity. For researchers and drug development professionals, understanding the multifaceted impact of excipients like this compound is paramount to designing safer and more effective products for mucosal application. Future research should focus on developing alternative, non-toxic surfactants or novel drug delivery systems that can achieve the desired therapeutic effect without compromising the vital protective barrier of epithelial tissues.

References

The Biochemical Interaction of Nonoxynol-9 with Membrane Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonoxynol-9 (N-9) is a non-ionic surfactant widely utilized as a spermicidal agent. Its primary mechanism of action involves the disruption of the lipid bilayer of cell membranes, leading to increased permeability, loss of intracellular components, and eventual cell lysis. This technical guide provides a comprehensive overview of the core biochemical and biophysical interactions of N-9 with membrane lipids. It consolidates quantitative data from key studies, details relevant experimental methodologies, and presents visual representations of the interaction pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The compiled data underscores N-9's ability to fluidize and destabilize phospholipid membranes, offering insights into its efficacy and associated cytotoxic effects.

Core Mechanism of Action: Membrane Disruption

This compound functions as a classic surfactant, inserting its hydrophobic nonylphenyl moiety into the acyl chain region of the lipid bilayer, while its hydrophilic polyethylene oxide chain remains at the membrane-water interface. This insertion disrupts the ordered packing of phospholipids, leading to a cascade of biophysical changes in the membrane.[1] The primary consequences of this interaction are an increase in membrane fluidity and a loss of structural integrity, culminating in the formation of pores or micelles and subsequent leakage of cellular contents.[1]

The disruptive capacity of N-9 is intrinsically linked to its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules begin to form micelles in an aqueous solution. At concentrations below the CMC, N-9 monomers partition into the lipid bilayer. As the concentration approaches and exceeds the CMC, the solubilization of the membrane into mixed micelles becomes the dominant mechanism of disruption.

Quantitative Data on N-9-Membrane Interactions

The following tables summarize key quantitative data from biophysical studies on the interaction of this compound with model lipid membranes.

Differential Scanning Calorimetry (DSC) Data

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials. In the context of lipid membranes, it is used to determine the main phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like, ordered state to a fluid, disordered state. Changes in Tm and the enthalpy of this transition (ΔH) upon the addition of a substance like N-9 provide insights into its interaction with the lipid bilayer.

Table 1: Effect of this compound on the Main Phase Transition of DPPC Vesicles

| N-9 Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |

| 0 | 41.5 | 8.7 |

| 1 | 40.8 | 7.9 |

| 2 | 40.1 | 7.1 |

| 5 | 38.5 | 5.2 |

| 10 | 36.2 | 3.1 |

Data sourced from G. M. Antezana, et al. (1998). These results demonstrate that this compound induces a concentration-dependent decrease in both the phase transition temperature and the enthalpy of the transition of DPPC membranes, indicating a fluidizing and disordering effect on the lipid bilayer.

Table 2: Effect of this compound on the Main Phase Transition of DPPC/Cholesterol (2:1) Vesicles

| N-9 Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |

| 0 | 42.5 | 5.8 |

| 1 | 41.9 | 5.3 |

| 2 | 41.2 | 4.7 |

| 5 | 39.8 | 3.5 |

| 10 | 37.9 | 2.1 |

Data sourced from G. M. Antezana, et al. (1998). The presence of cholesterol broadens the phase transition and reduces its enthalpy. N-9 continues to exert a fluidizing effect, although the magnitude of the Tm shift is slightly less pronounced compared to pure DPPC membranes.

Membrane Lytic Activity Data

The lytic activity of N-9 on cell membranes can be quantified by measuring its ability to induce hemolysis (the rupture of red blood cells). This is often correlated with its Critical Micelle Concentration (CMC).

Table 3: Critical Micelle Concentration and Hemolytic Activity of this compound

| Parameter | Value |

| Critical Micelle Concentration (CMC) | 0.085 mM |

| Concentration for 50% Hemolysis (HC50) | 0.054 mM |

Data sourced from Forbes et al. (1999). The HC50 value being below the CMC suggests that membrane damage begins with the insertion of N-9 monomers into the bilayer, prior to the formation of micelles.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and enthalpy (ΔH) of model lipid membranes.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol (optional)

-

This compound

-

Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Differential Scanning Calorimeter

Procedure:

-

Liposome Preparation:

-

Prepare a stock solution of DPPC (and cholesterol, if applicable) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Prepare a stock solution of this compound in the same solvent.

-

In glass vials, mix the lipid and N-9 solutions to achieve the desired molar ratios.

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the vial wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the buffer solution by vortexing at a temperature above the Tm of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Transfer a precise amount of the liposome suspension into an aluminum DSC pan and seal it.

-

Place the sample pan and a reference pan (containing only buffer) into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the phase transition region.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The Tm is determined as the peak temperature of the endothermic transition.

-

The ΔH is calculated by integrating the area under the transition peak.

-

Hemolysis Assay

Objective: To quantify the membrane-disrupting activity of this compound by measuring the lysis of red blood cells.

Materials:

-

Freshly drawn red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Triton X-100 (for 100% lysis control)

-

Spectrophotometer

Procedure:

-

RBC Preparation:

-

Centrifuge fresh blood to pellet the RBCs.

-

Wash the RBC pellet several times with PBS until the supernatant is clear.

-

Resuspend the washed RBCs in PBS to a final concentration of approximately 2% (v/v).

-

-

Assay:

-

Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Add the RBC suspension to each well containing the N-9 dilutions.

-

Include a negative control (RBCs in PBS only) and a positive control (RBCs with a lytic concentration of Triton X-100).

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Centrifuge the plate to pellet the intact RBCs.

-

-

Measurement:

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each N-9 concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Plot the % hemolysis versus the N-9 concentration and determine the HC50 (the concentration that causes 50% hemolysis).

-

Visualizations of N-9 Interaction and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes.

References

preliminary research on Nonoxynol-9 as a topical microbicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonoxynol-9 (N-9) is a non-ionic surfactant that has been widely used as a spermicidal agent in various contraceptive products for decades.[1] Its mechanism of action involves the disruption of the lipid bilayer of cell membranes, leading to cell lysis.[2][3] This property led to extensive research into its potential as a topical microbicide to prevent the transmission of sexually transmitted infections (STIs), including HIV.[1][4] Early in vitro studies demonstrated that N-9 could inactivate a range of pathogens, including HIV and the organisms responsible for gonorrhea and chlamydia.[5][6] However, subsequent clinical trials have consistently shown that N-9 is not effective in preventing HIV and other STIs.[6][7][8] Moreover, frequent use of N-9 has been associated with disruption of the vaginal and cervical epithelium, inflammation, and an increased risk of HIV acquisition.[7][9][10] This guide provides a comprehensive technical overview of the preclinical and clinical research on this compound as a topical microbicide, focusing on its mechanism of action, efficacy, safety, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's primary mode of action is as a chemical detergent.[11] It disrupts the integrity of cell membranes by inserting its lipophilic nonylphenol head into the lipid bilayer, while its hydrophilic polyethylene glycol chain interacts with the aqueous environment. This interference leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2] This mechanism is non-specific and affects not only sperm but also various microorganisms and the epithelial cells of the female genital tract.[2][3]

Spermicidal and Microbicidal Activity

The surfactant properties of N-9 cause the lysis of sperm membranes, resulting in their immobilization and death.[3][12] Similarly, in vitro studies have shown that N-9 can inactivate a broad spectrum of sexually transmitted pathogens, including:

-

Neisseria gonorrhoeae

-

Chlamydia trachomatis

-

Trichomonas vaginalis

-

Herpes Simplex Virus (HSV)

-

Human Immunodeficiency Virus (HIV)[5]

Inflammatory Signaling Pathway

The disruption of epithelial cells by this compound triggers an inflammatory cascade. Damaged epithelial cells release pro-inflammatory cytokines, such as Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β).[2][13] This release activates the transcription factor NF-κB, which in turn upregulates the expression of other pro-inflammatory mediators, including Interleukin-8 (IL-8).[2][5][13] IL-8 is a potent chemoattractant for neutrophils and other immune cells, leading to an inflammatory infiltrate in the mucosa. This inflammatory response is believed to be a key factor in the increased susceptibility to HIV infection observed with frequent N-9 use, as it recruits HIV target cells (CD4+ T cells and macrophages) to the site of potential exposure.[5][13]

Efficacy and Safety Data

While preclinical in vitro data were promising, clinical trials in human subjects failed to demonstrate the efficacy of this compound as a microbicide and highlighted significant safety concerns.

Summary of Clinical Trial Outcomes for HIV and STI Prevention

A meta-analysis of nine randomized controlled trials involving over 5,000 women showed no statistically significant reduction in the risk of acquiring HIV or other STIs with the use of this compound compared to placebo.[7][14]

| Outcome | Relative Risk (95% CI) | Result |

| HIV Infection | 1.12 (0.88 - 1.42) | Not Statistically Significant[7][9] |

| Gonorrhea | 0.91 (0.67 - 1.24) | Not Statistically Significant[7] |

| Chlamydia | 0.88 (0.77 - 1.01) | Not Statistically Significant[7] |

| Trichomoniasis | 0.84 (0.69 - 1.02) | Not Statistically Significant[7] |

| Bacterial Vaginosis | 0.88 (0.74 - 1.04) | Not Statistically Significant[7] |

| Candidiasis | 0.97 (0.84 - 1.12) | Not Statistically Significant[7] |

| Genital Lesions | 1.18 (1.02 - 1.36) | Statistically Significant Increase[7][9] |

Data compiled from a systematic review and meta-analysis of randomized controlled trials.[7][14]

Epithelial Disruption and Increased HIV Risk

A major finding from clinical trials was the association between frequent N-9 use and damage to the cervicovaginal epithelium.[1][15] This damage ranged from irritation and inflammation to epithelial sloughing and ulcerations.[1][13] The disruption of this natural barrier is thought to provide a direct portal of entry for HIV and other pathogens, thereby increasing the risk of transmission.[10][13] One study found that women using an N-9 gel became infected with HIV at a rate approximately 50% higher than women using a placebo gel.[16]

Experimental Protocols

The evaluation of this compound as a microbicide has involved a range of in vitro and in vivo experimental protocols to assess its efficacy and toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Detailed Methodology:

-

Cell Plating: Seed cells (e.g., HeLa, vaginal epithelial cells) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the N-9 dilutions to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, formazan crystals will form in viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration of N-9 that causes a 50% reduction in cell viability (IC50) can be determined.

In Vitro Anti-HIV Efficacy Assay

Principle: This assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.

General Methodology:

-

Cell Culture: Culture a suitable HIV-susceptible cell line (e.g., TZM-bl cells, peripheral blood mononuclear cells - PBMCs).

-

Virus Preparation: Prepare a stock of HIV of a known titer.

-

Inhibition Assay: Pre-incubate the cells or the virus with various concentrations of this compound for a short period.

-

Infection: Infect the cells with the HIV stock.

-

Incubation: Culture the infected cells for a period of time to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

-

p24 Antigen ELISA: Measures the amount of the HIV p24 capsid protein in the culture supernatant.

-

Luciferase Reporter Assay: Uses a genetically modified cell line (like TZM-bl) that expresses luciferase upon HIV entry and replication.

-

-

Data Analysis: Determine the concentration of N-9 that inhibits viral replication by 50% (IC50).

Conclusion

The story of this compound as a topical microbicide serves as a critical case study in drug development. While demonstrating potent in vitro activity, the lack of target specificity led to significant safety issues in vivo, namely the disruption of the mucosal barrier and induction of inflammation. These adverse effects ultimately negated any potential microbicidal benefit and, in the context of frequent use, paradoxically increased the risk of HIV transmission. The research on N-9 has underscored the importance of evaluating not only the efficacy but also the detailed biological impact of candidate microbicides on the host's mucosal environment. Future development of topical microbicides must prioritize compounds with high selectivity for pathogens and minimal disruption of the natural protective barriers of the female genital tract.

References

- 1. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In vitro and in vivo: the story of nonoxynol 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an in vitro alternative assay method for vaginal irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound for preventing vaginal acquisition of sexually transmitted infections by women from men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. cir-safety.org [cir-safety.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Toxicity Screening of Nonoxynol-9 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonoxynol-9 (N-9) is a non-ionic surfactant belonging to the nonylphenolethoxylate class of compounds. For decades, it has been widely used as the active ingredient in spermicidal contraceptives and as a component in some lubricants.[1] Its primary mechanism of action involves the disruption of the lipid bilayer of cell membranes, leading to increased permeability and loss of cellular integrity.[2][3] This surfactant property is effective against sperm cells but also indiscriminately affects other cells, including epithelial cells and microorganisms.[4][5]

Concerns over the safety of N-9, particularly with frequent use, have prompted extensive research into its cytotoxic effects. Studies have shown that frequent application can lead to epithelial disruption, inflammation, and ulceration of vaginal and cervical mucosa, which may paradoxically increase the risk of transmission of sexually transmitted infections (STIs), including HIV.[1][6][7] Therefore, a thorough in vitro toxicity screening is a critical first step in evaluating the safety profile of N-9 and similar surfactant-based compounds. This guide provides a technical overview of the methodologies, mechanisms, and data interpretation central to the initial toxicity screening of this compound in cell culture.

Mechanisms of this compound Toxicity

The cellular toxicity of N-9 is primarily driven by its surfactant nature, but the downstream consequences manifest through distinct, often dose-dependent, cell death pathways.

Primary Mechanism: Cell Membrane Disruption

As a surfactant, N-9 integrates into the plasma membrane, disrupting its structure and function. This leads to increased membrane permeability, leakage of intracellular components like lactate dehydrogenase (LDH), and ultimately, cell lysis.[2][8] This direct damage to the cell membrane is the predominant mechanism at high concentrations of N-9, resulting in necrotic cell death.[6][9]

Induction of Apoptosis vs. Necrosis

The concentration of N-9 is a critical determinant of the mode of cell death.[9]

-

High Concentrations: At high doses, the rapid and severe disruption of the cell membrane leads to primary necrosis, characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[10]

-

Low Concentrations: At lower, sub-lytic concentrations, N-9 can trigger a programmed cell death pathway known as apoptosis.[1][9] This is a more controlled process that avoids the inflammation associated with necrosis.[10]

The workflow below illustrates the dose-dependent decision between apoptosis and necrosis.

Apoptotic Signaling Pathways

Studies on human endometrial explants have shown that N-9-induced apoptosis involves both caspase-dependent and caspase-independent pathways.[1][11] The primary described caspase-dependent pathway is initiated through the death receptor signaling cascade.

-

Upregulation of Fas/FasL: Exposure to N-9 leads to a significant increase in the expression of the Fas receptor (FAS) and its corresponding ligand (FASLG).[2][11]

-

Caspase Activation: The binding of FASLG to FAS initiates the cleavage of pro-caspase-8, activating it. Activated caspase-8, in turn, activates effector caspases, most notably caspase-3 (CASP3).[1][12]

-

Execution of Apoptosis: Activated CASP3 is a key executioner caspase that cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and chromatin condensation.[1][2]

The diagram below outlines this signaling cascade.

Quantitative Toxicity Data

The cytotoxic potential of N-9 varies significantly depending on the cell line, exposure duration, and the specific endpoint measured.[13] A retrospective analysis of 127 toxicity assays found that exposure times between 4 to 8 hours yielded the most consistent results across different laboratories.[13] The following table summarizes representative quantitative data from the literature.

| Cell Line/Tissue | Assay Type | Exposure Time | Endpoint | IC50 / LC50 Value | Reference |

| T51B Rat Liver Cells | Viable Cell Count | 24 h | Cell Viability | LC50: 24 µg/mL | [14] |

| Human Endometrial Explants | DNA Laddering | 6 - 24 h | Apoptosis | Dose-dependent increase | [2][11] |

| Human Endometrial Explants | Caspase-3 Activation | 6 - 24 h | Apoptosis | Dose-dependent increase | [2] |

| McCoy Cells | Cell Viability | 72 h | Cytotoxicity | Dose-dependent decrease | [15] |

| Human Cervical Cells | Not Specified | Not Specified | Cytotoxicity | Highly toxic, dose-dependent | [6] |

| Human Colon Epithelial Cells | Not Specified | Not Specified | Cytotoxicity | Highly toxic, dose-dependent | [6] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%, while LC50 (Lethal Concentration 50%) is the concentration that is lethal to 50% of the tested cells.

Experimental Protocols

A multi-pronged approach using various assays is essential for a comprehensive initial toxicity screen. The following diagram illustrates a general experimental workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. [Cytological study of the mode of contraceptive action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of a thermoreversible gel against the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of in vitro cytotoxicity of surfactants : Correlation with their eye irritation potential [air.unimi.it]

- 9. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. This compound induces apoptosis of endometrial explants by both caspase-dependent and -independent apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro activity of this compound on McCoy cells infected with Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword of a Surfactant: An In-depth Technical Guide to Nonoxynol-9's Virucidal Properties Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonoxynol-9 (N-9), a non-ionic surfactant, has long been recognized for its spermicidal activity and has been investigated for its potential as a topical microbicide to prevent sexually transmitted infections (STIs). Its mechanism of action, rooted in the disruption of lipid membranes, renders it effective against a broad spectrum of enveloped viruses in vitro. However, the promise of its virucidal efficacy is significantly tempered by its cytotoxic effects on host epithelial cells and the induction of a pro-inflammatory cascade, which paradoxically can heighten the risk of viral transmission. This technical guide provides a comprehensive exploration of the virucidal properties of this compound against enveloped viruses, detailing its mechanism of action, summarizing key in vitro efficacy and cytotoxicity data, and outlining the experimental protocols used for its evaluation. Furthermore, it delves into the signaling pathways activated by N-9 that lead to mucosal inflammation, offering a complete picture of its complex biological activity.

Mechanism of Action: A Surfactant's Assault on the Viral Envelope

The virucidal activity of this compound is a direct consequence of its chemical nature as a surfactant. Enveloped viruses, such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Cytomegalovirus (CMV), are characterized by a lipid bilayer envelope derived from the host cell membrane, which is crucial for viral entry and infectivity.

This compound, with its hydrophilic polyethylene oxide chain and a hydrophobic nonylphenyl group, readily interacts with and disrupts this lipid envelope. The hydrophobic tail of the N-9 molecule intercalates into the viral lipid bilayer, while the hydrophilic head remains exposed to the aqueous environment. This insertion disrupts the integrity of the envelope, leading to increased permeability and eventual solubilization of the membrane. This process effectively inactivates the virus by destroying the structural components essential for attachment to and fusion with host cells. This mechanism also explains its lack of efficacy against non-enveloped viruses, such as papillomavirus, which lack a lipid envelope.[1][2]

Quantitative Data on Virucidal Efficacy and Cytotoxicity

The in vitro efficacy of this compound against various enveloped viruses is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral replication. Conversely, its toxicity to host cells is measured by the 50% cytotoxic concentration (TC50), the concentration that causes a 50% reduction in cell viability. A high therapeutic index (TC50/IC50) is desirable for any antimicrobial agent. However, for this compound, this ratio is often low, indicating a narrow margin between its effective and toxic concentrations.[3]

| Virus (Enveloped) | Strain | Cell Line | IC50 (µg/mL) | Reference |

| HIV-1 | IIIB, Ba-L, RF, etc. | Various (MT-2, H9, etc.) | >1 to >696 | [3] |

| HIV-1 | Not Specified | Lymphocytes | ~6.25 (0.001%) | [3] |

| Herpes Simplex Virus-2 (HSV-2) | Not Specified | Not Specified | ~156 (0.025%) | [4] |

| Cytomegalovirus (CMV) | Not Specified | Not Specified | Markedly Reduced Infectivity | [1] |

| Cell Line | Assay Duration | TC50 (µg/mL) | Reference |

| Various (14 different cell lines/tissues) | 4 to 8 hours | Similar between labs | [3] |

| HeLa | 48 hours | Less cytotoxic than C31G | [5] |

| T51B (Rat Liver) | 24 hours | 24 |

Experimental Protocols

Virucidal Inactivation Assay (Representative Protocol)

This protocol is a generalized procedure for assessing the direct virucidal activity of this compound against an enveloped virus.

-

Virus Preparation: A high-titer stock of the enveloped virus is prepared and quantified (e.g., by plaque assay or TCID50).

-

Compound Dilution: A series of dilutions of this compound are prepared in an appropriate buffer or cell culture medium.

-

Incubation: The viral stock is mixed with each dilution of this compound and a control (medium without N-9). The mixture is incubated for a defined period (e.g., 30 seconds to 5 minutes) at a controlled temperature (e.g., 37°C).[4]

-

Neutralization (Optional but Recommended): The reaction is stopped by diluting the mixture to a non-virucidal concentration of N-9 or by using a specific neutralizing agent if available. This step is crucial to distinguish between virucidal activity and inhibition of viral replication in the subsequent steps.

-

Infection of Host Cells: The treated virus-compound mixture is used to infect a monolayer of susceptible host cells in a multi-well plate.

-

Incubation and Endpoint Measurement: The infected cells are incubated for a period sufficient for viral replication to occur. The extent of viral replication is then quantified using a suitable endpoint, such as:

-

Plaque Reduction Assay: Counting the number of viral plaques.

-

TCID50 Assay: Determining the dilution at which 50% of the cell cultures show a cytopathic effect (CPE).

-

Reporter Gene Assay: Using a genetically engineered virus that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful infection.[5]

-

-

Data Analysis: The percentage of viral inhibition is calculated for each this compound concentration, and the IC50 value is determined using a dose-response curve.

Cytotoxicity Assay (MTT/WST-1 Protocol)

This protocol outlines a common method for evaluating the cytotoxic effects of this compound on host cells.

-

Cell Seeding: A suitable host cell line (e.g., HeLa, Vero) is seeded into a 96-well plate at a predetermined density and allowed to adhere and grow overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A set of wells with medium alone serves as a negative control, and wells with untreated cells serve as a positive control for viability.

-

Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Addition of Viability Reagent:

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

-

WST-1 Assay: WST-1 (water-soluble tetrazolium salt) reagent is added to each well and incubated for 1-4 hours. WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs at the cell surface.

-

-

Solubilization (MTT Assay only): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1).

-

Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to the untreated control cells. The TC50 value is then determined from the dose-response curve.

This compound and the Inflammatory Response: A Detrimental Side Effect

Despite its in vitro virucidal activity, clinical trials with this compound have shown a lack of protection against HIV and, in some cases, an increased risk of transmission.[6] This has been attributed to its damaging effects on the vaginal and rectal epithelium and the induction of a local inflammatory response.

Repeated application of this compound can lead to the disruption of the epithelial barrier, causing irritation and ulceration.[7] This physical breach provides a direct portal of entry for viruses. Furthermore, damaged epithelial cells release pro-inflammatory cytokines, primarily Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β). These cytokines trigger a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).

Activated NF-κB translocates to the nucleus and promotes the transcription of a wide range of pro-inflammatory genes, including those for cytokines (e.g., IL-8) and chemokines. These signaling molecules attract immune cells, such as T-cells and macrophages, which are the primary targets for HIV infection, to the site of inflammation. This recruitment of susceptible target cells, coupled with the compromised epithelial barrier, creates an environment that is highly conducive to viral transmission and replication.

Conclusion

This compound serves as a classic example of a promising in vitro antiviral agent that failed to translate into a safe and effective in vivo microbicide. Its broad-spectrum virucidal activity against enveloped viruses is undeniable and is a direct result of its surfactant properties that disrupt the viral lipid envelope. However, this non-specific mechanism of action also leads to significant cytotoxicity and mucosal inflammation. The induction of the IL-1/NF-κB signaling pathway and the subsequent recruitment of viral target cells to a compromised epithelial barrier ultimately outweigh its direct virucidal effects, potentially increasing the risk of infection.

For researchers and drug development professionals, the story of this compound underscores the critical importance of evaluating not only the direct antimicrobial efficacy of a candidate microbicide but also its impact on the host's mucosal integrity and immune environment. Future development of topical microbicides must focus on agents with more specific mechanisms of action that can inactivate viruses without causing detrimental off-target effects on the host.

References

- 1. The spermicide this compound does not inactivate papillomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibitory effect of spermicidal agents on replication of HSV-2 and HIV-1 in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of human immunodeficiency virus type 1 by this compound, C31G, or an alkyl sulfate, sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity of Nonoxynol-9 on Cervical Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonoxynol-9 (N-9) is a nonionic surfactant widely used as a spermicide in many contraceptive products.[1] Its mechanism of action involves the disruption of the cell membrane's lipid bilayer, leading to increased permeability and cell lysis.[2] While effective as a spermicide, concerns have been raised about its cytotoxic effects on the vaginal and cervical epithelium. Understanding the in vitro cytotoxicity of N-9 on cervical cells is crucial for evaluating its safety profile and for the development of safer alternative microbicides. These application notes provide detailed protocols for assessing the cytotoxicity of N-9 on cervical cells and summarize key quantitative data and cellular mechanisms.

Data Presentation

The cytotoxic effects of this compound on various cervical and related epithelial cell lines have been quantified in several studies. The 50% cytotoxic concentration (CC50) is a standard measure of a compound's toxicity to cells. The following table summarizes the reported CC50 values for N-9 in different cervical and vaginal epithelial cell lines at various exposure times.

| Cell Line | Cell Type | Exposure Time | CC50 (% w/v) | CC50 (µg/mL) | Reference |

| HeLa | Human Cervical Carcinoma | 48 h | 0.0002% | 2 | [3] |

| End1/E6E7 | Human Endocervical Epithelial | 10 min | Not Reported | ~100 | [4] |

| 2 h | Not Reported | ~30 | [4] | ||

| 4 h | Not Reported | ~20 | [4] | ||

| 8 h | Not Reported | ~15 | [4] | ||

| Vk2/E6E7 | Human Vaginal Epithelial | 10 min | Not Reported | ~100 | [4] |

| 2 h | Not Reported | ~40 | [4] | ||

| 4 h | Not Reported | ~30 | [4] | ||

| 8 h | Not Reported | ~25 | [4] | ||

| Primary Human Vaginal Keratinocytes | Primary Human Vaginal Epithelial | 48 h | 0.0002% | 2 | [3] |

| T51B | Rat Liver Epithelial | 24 h | Not Reported | 24 | [5] |

Note: The conversion from % (w/v) to µg/mL assumes a density of 1 g/mL for the solution.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cervical cell lines (e.g., HeLa, SiHa, CaSki)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (N-9) stock solution

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cervical cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of N-9 in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the N-9 dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without N-9 as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized to formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each N-9 concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the N-9 concentration to determine the CC50 value.

-

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

Cervical cell lines

-

Complete cell culture medium

-

This compound (N-9) stock solution

-

LDH assay kit (containing LDH reaction mixture and cell lysis solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with N-9.

-

Include the following controls:

-

Spontaneous LDH release: Cells in medium without N-9.

-

Maximum LDH release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the experiment).

-

Background: Medium only (no cells).

-

-

-

Collection of Supernatant:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-